Ethyl Indolizine-2-carboxylate
Overview
Description
Ethyl Indolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Mechanism of Action
Target of Action
Ethyl Indolizine-2-carboxylate is a derivative of the indolizine moiety, which has been found to have diverse biological activities Indolizine derivatives have been known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The mechanism of action generally involves the compound binding to its target, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Indolizine derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways, with the specific pathways and downstream effects depending on the biological activity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, indolizine derivatives have been shown to have inhibitory activity against influenza A , suggesting that these compounds may interfere with viral replication at the molecular level.
Biochemical Analysis
Biochemical Properties
Ethyl Indolizine-2-carboxylate interacts with various enzymes and proteins. For instance, an esterase from Bacillus aryabhattai B8W22 can selectively hydrolyze this compound . This esterase, identified as a carboxylesterase, demonstrates high enantioselectivity toward this compound .
Cellular Effects
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Indolizine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the indolizine ring. The reaction conditions often include heating and the use of solvents like ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: Ethyl Indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indolizine ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce a variety of functionalized indolizine derivatives.
Scientific Research Applications
Ethyl Indolizine-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Indole-2-carboxylate: Shares a similar core structure but lacks the ethyl group.
Indoline-2-carboxylate: A reduced form of indole-2-carboxylate with different reactivity.
Ethyl Indoline-2-carboxylate: Similar to Ethyl Indolizine-2-carboxylate but with a different ring structure.
Uniqueness: this compound is unique due to its specific indolizine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl indolizine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-10-5-3-4-6-12(10)8-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWGRWMQFFGAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460133 | |
Record name | Ethyl Indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153274-63-6 | |
Record name | Ethyl Indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the substituent at the 2-position in the synthesis of Ethyl Indolizine-2-carboxylate?
A1: The research [] highlights the synthesis of 2-substituted indolizines, with this compound being a specific example. The study demonstrates that the substituent at the 2-position originates from the starting materials used in the Baylis-Hillman reaction. [] In this case, using an acrylate ester in the Baylis-Hillman reaction with pyridine-2-carboxaldehyde leads to the formation of the this compound after subsequent acetylation and thermal cyclization steps. [] The study focuses on understanding the kinetics and mechanism of this cyclization process and how different substituents influence the reaction rate. []
Q2: Does the research provide information about the activation energy required for the formation of this compound?
A2: Yes, the research includes a kinetic study involving variable temperature experiments to determine the activation parameters for the formation of this compound. [] This information helps understand the energy barrier that needs to be overcome for the cyclization reaction to occur and provides insights into the reaction mechanism. []
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